molecular formula C25H27N5O3S B11573758 methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate

methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate

Cat. No.: B11573758
M. Wt: 477.6 g/mol
InChI Key: DOGWUOJNJRAYEG-UHFFFAOYSA-N
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Description

Methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

The synthesis of methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazinoindole core, followed by the introduction of the propyl group and the sulfanyl butanoyl moiety. The final step involves the esterification of the amino acid derivative to form the methyl ester. Reaction conditions may include the use of various catalysts, solvents, and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate undergoes several types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, particularly cancer, due to its ability to inhibit cell proliferation and induce apoptosis.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors involved in critical cellular pathways, leading to the inhibition of cell growth and induction of programmed cell death (apoptosis). The exact molecular targets and pathways may vary depending on the specific biological context .

Comparison with Similar Compounds

Methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate can be compared with other triazinoindole derivatives, such as:

Properties

Molecular Formula

C25H27N5O3S

Molecular Weight

477.6 g/mol

IUPAC Name

methyl 2-phenyl-2-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]acetate

InChI

InChI=1S/C25H27N5O3S/c1-4-15-30-18-14-10-9-13-17(18)21-22(30)27-25(29-28-21)34-19(5-2)23(31)26-20(24(32)33-3)16-11-7-6-8-12-16/h6-14,19-20H,4-5,15H2,1-3H3,(H,26,31)

InChI Key

DOGWUOJNJRAYEG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC(C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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